3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol
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Overview
Description
3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol is a chemical compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms. This compound is of interest due to its potential applications in various fields, including agriculture, pharmaceuticals, and materials science. The presence of the triazole ring imparts unique chemical properties, making it a versatile compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol typically involves multiple steps. One common method starts with the preparation of the triazole ring, followed by the introduction of the butan-2-ol moiety. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The triazole ring can participate in substitution reactions, where one of the nitrogen atoms is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under specific conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while substitution can introduce various functional groups into the triazole ring.
Scientific Research Applications
3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme interactions and metabolic pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds, coordinate with metal ions, and participate in π-π stacking interactions, which can influence the activity of the target molecules. These interactions can modulate biological pathways and lead to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Paclobutrazol: A triazole fungicide used as a plant growth retardant.
Uniconazole: Another triazole compound with similar applications in agriculture.
Triapenthenol: A triazole derivative used as a plant growth regulator.
Uniqueness
3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol is unique due to its specific structure, which combines the triazole ring with a butan-2-ol moiety. This combination imparts distinct chemical properties that can be exploited for various applications, making it a valuable compound for research and industrial use.
Properties
IUPAC Name |
3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O/c1-8(2,3)7(12)4-11-6-9-5-10-11/h5-7,12H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXIOQSXTHUASF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CN1C=NC=N1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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